![molecular formula C17H21N3O2S B7644856 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one is a complex organic compound known for its diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one typically involves multi-step organic reactions. Starting materials include 2-aminothiazole and 1-methylindole-2-one. Common synthetic routes may involve:
Preparation of intermediates: : Involve reactions like N-alkylation of 2-aminothiazole with 3-ethoxypropyl halide.
Formation of the thiazole ring: : Achieved by cyclization reactions under specific conditions.
Condensation reactions: : Necessary to integrate the thiazole derivative with the indolone structure.
Purification and refinement: : Using methods such as chromatography and recrystallization.
Industrial Production Methods
Scaling up for industrial production typically requires optimization of the reaction conditions for higher yields and purity. Techniques like batch reactors or continuous flow synthesis might be employed to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide, leading to potential modifications at the thiazole or indolone rings.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution reactions: : Electrophilic or nucleophilic substitutions, particularly at reactive sites of the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, palladium on carbon for catalytic hydrogenation.
Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Depending on the reaction, products can range from various substituted thiazoles to modified indolone derivatives, useful for further scientific exploration.
Scientific Research Applications
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one finds application across multiple domains:
Chemistry: : As a building block for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: : Potential use in probing biological pathways due to its unique structural motifs.
Medicine: : Investigated for pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : May be used in material science for developing new materials with specific properties.
Mechanism of Action
The compound's mechanism of action is determined by its interaction with molecular targets, such as enzymes or receptors. For example:
Molecular targets: : It may bind to certain enzymes, inhibiting their activity.
Pathways involved: : Could influence pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Compared to other compounds with thiazole or indolone structures, 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one stands out due to its combined structural features.
Similar Compounds
Thiazole derivatives: : Often explored for their antimicrobial and anti-inflammatory properties.
Indolone derivatives: : Known for their diverse biological activities, including anti-cancer properties.
Hybrid molecules: : Combining features of both thiazole and indolone rings offers a unique set of properties, distinguishing it from purely thiazole or indolone derivatives.
Properties
IUPAC Name |
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-22-8-4-7-18-17-19-14(11-23-17)12-5-6-15-13(9-12)10-16(21)20(15)2/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUQOPHVLHCUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CS1)C2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
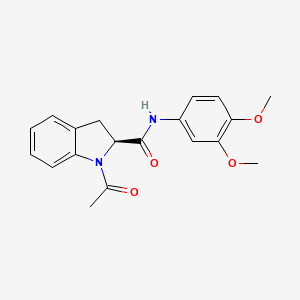
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
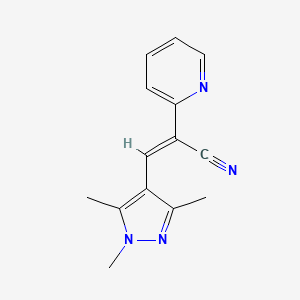
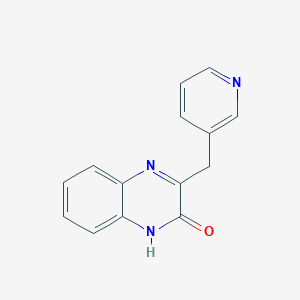
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
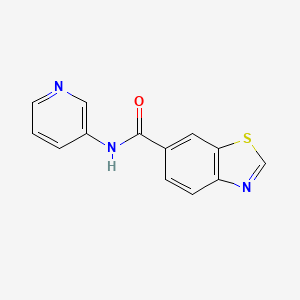
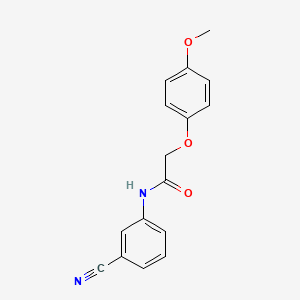
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)
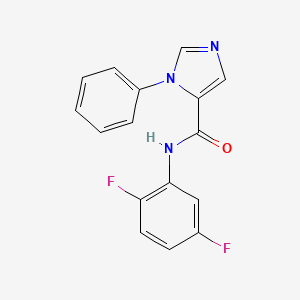
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)
